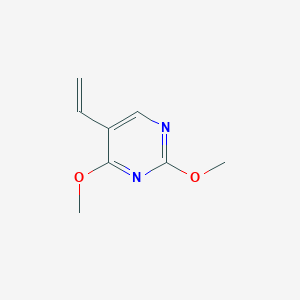

2,4-Dimethoxy-5-vinylpyrimidine

Description

Structure

3D Structure

Properties

CAS No. |

67046-24-6 |

|---|---|

Molecular Formula |

C8H10N2O2 |

Molecular Weight |

166.18 g/mol |

IUPAC Name |

5-ethenyl-2,4-dimethoxypyrimidine |

InChI |

InChI=1S/C8H10N2O2/c1-4-6-5-9-8(12-3)10-7(6)11-2/h4-5H,1H2,2-3H3 |

InChI Key |

JUDFTMVJSMIBKD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=NC=C1C=C)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Dimethoxy 5 Vinylpyrimidine and Its Precursors

Strategies for the Construction of the 2,4-Dimethoxypyrimidine (B108405) Core

The 2,4-dimethoxypyrimidine unit is a common scaffold in medicinal chemistry. Its synthesis typically begins with the formation of a pyrimidine (B1678525) ring, which is subsequently modified. A prevalent route involves the creation of a dihydroxypyrimidine (uracil) derivative, followed by conversion of the hydroxyl groups to methoxy (B1213986) groups.

The fundamental approach to building the pyrimidine ring is through cyclization reactions that combine a three-carbon component with a nitrogen-containing component. wikipedia.org A classic method is the Principal Synthesis, which involves the condensation of a β-dicarbonyl compound with an amidine, urea, or guanidine.

For the synthesis of the 2,4-dihydroxypyrimidine precursor (a tautomer of uracil), a common set of starting materials includes a malonic acid derivative and urea. The reaction condenses these two components to form the six-membered heterocyclic ring. Following the ring formation, the hydroxyl groups are typically converted to more reactive chloro groups using a chlorinating agent like phosphorus oxychloride (POCl₃). google.comnih.gov These chloro groups can then be readily displaced by methoxide ions (from sodium methoxide) to yield the 2,4-dimethoxypyrimidine core.

Another widely used method is the Biginelli reaction, a one-pot multicomponent reaction that condenses an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea. humanjournals.com While this typically produces a dihydropyrimidine, subsequent oxidation and modification can lead to the desired aromatic pyrimidine core.

Table 1: Selected Cyclization Strategies for Pyrimidine Core Precursors

| Precursor 1 | Precursor 2 | Key Reagent(s) | Resulting Core |

|---|---|---|---|

| Diethyl Malonate | Urea | Sodium Ethoxide | Barbituric Acid (2,4,6-trihydroxypyrimidine) |

| Malonic Acid | Urea | Acetic Anhydride | 2,4-Dihydroxypyrimidine (Uracil) |

Optimizing pyrimidine synthesis is crucial for improving yield, purity, and scalability. chemrxiv.org Key areas for optimization include reaction conditions, catalyst selection, and purification methods. For instance, the chlorination of dihydroxypyrimidines with phosphorus oxychloride can be harsh. The addition of a tertiary amine, such as N,N-dimethylaniline, can moderate the reaction and improve yields. google.com

Microwave-assisted organic synthesis has also emerged as a powerful tool for accelerating these reactions, often leading to shorter reaction times, cleaner product profiles, and higher yields compared to conventional heating methods. nih.gov The choice of solvent and base in the final methoxylation step is also critical. Using sodium methoxide in methanol is standard, but phase-transfer catalysts can be employed to facilitate the reaction in biphasic systems, potentially simplifying workup procedures. nbinno.com

Approaches for Introducing the Vinyl Moiety at the 5-Position

Once the 2,4-dimethoxypyrimidine core is synthesized, the next stage is to install the vinyl group at the electron-rich 5-position. wikipedia.org This typically requires a precursor that has been functionalized at C5, most commonly with a halogen (bromine or iodine) to enable cross-coupling, or with an aldehyde group for olefination reactions.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds, making them ideal for introducing a vinyl group onto an aromatic heterocycle. organicreactions.org

Heck Reaction : The Mizoroki-Heck reaction couples a vinyl compound with an organohalide. chim.it In this context, 5-halo-2,4-dimethoxypyrimidine (where the halogen is typically Br or I) would be reacted with a vinyl source, such as vinylboronic acid or its esters, in the presence of a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., PPh₃), and a base. organic-chemistry.orgnih.gov The reaction proceeds via a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination. libretexts.org Microwave irradiation can significantly accelerate Heck reactions, reducing reaction times from hours to minutes and often improving yields. nih.gov

Stille Coupling : The Stille reaction involves the coupling of an organohalide with an organotin compound (stannane). wikipedia.org To synthesize 2,4-dimethoxy-5-vinylpyrimidine, 5-halo-2,4-dimethoxypyrimidine would be coupled with a vinylstannane, such as vinyltributyltin, using a palladium catalyst like Pd(PPh₃)₄. organic-chemistry.orgthermofisher.com While highly effective and tolerant of many functional groups, a significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts, which can complicate purification. organic-chemistry.orgthermofisher.comnih.gov

Table 2: Comparison of Palladium-Catalyzed Vinylation Methods

| Reaction | Pyrimidine Substrate | Vinyl Source | Typical Catalyst | Ligand/Base |

|---|---|---|---|---|

| Heck Reaction | 5-Bromo-2,4-dimethoxypyrimidine | Vinylboronic Acid | Pd(OAc)₂ | PPh₃ / Triethylamine |

| Stille Coupling | 5-Iodo-2,4-dimethoxypyrimidine | Vinyltributyltin | Pd(PPh₃)₄ | (Often not required) |

Olefination reactions provide an alternative route to the vinyl group, starting from a carbonyl compound. The Wittig reaction is a cornerstone of this approach, converting an aldehyde or ketone into an alkene. nih.gov

To apply this method, a 2,4-dimethoxy-pyrimidine-5-carboxaldehyde precursor is required. This aldehyde can be prepared via methods such as the Vilsmeier-Haack reaction on the 2,4-dimethoxypyrimidine core. The aldehyde is then reacted with a phosphorus ylide, typically methylenetriphenylphosphorane (Ph₃P=CH₂), which is generated in situ from methyltriphenylphosphonium (B96628) bromide and a strong base (e.g., n-butyllithium).

A common and often higher-yielding alternative is the Horner-Wadsworth-Emmons (HWE) reaction. researchgate.net This variant uses a phosphonate carbanion, which is more nucleophilic than the corresponding Wittig ylide and offers the advantage that the byproduct, a water-soluble phosphate ester, is easily removed during aqueous workup.

An elimination reaction can also be employed to form the vinyl double bond. masterorganicchemistry.comlibretexts.org This strategy requires the synthesis of a precursor such as 5-(2-haloethyl)-2,4-dimethoxypyrimidine. This intermediate can be prepared by first introducing a 5-(2-hydroxyethyl) group onto the pyrimidine ring, for example, by reacting 5-lithio-2,4-dimethoxypyrimidine with ethylene (B1197577) oxide. The resulting alcohol is then converted to a good leaving group, such as a bromide or chloride, using standard halogenating agents (e.g., PBr₃, SOCl₂).

Upon treatment with a non-nucleophilic strong base, such as potassium tert-butoxide or 1,8-diazabicycloundec-7-ene (DBU), the precursor undergoes a β-elimination reaction. nih.gov The base abstracts a proton from the carbon adjacent to the pyrimidine ring, leading to the expulsion of the halide and the formation of the C=C double bond, yielding this compound. libretexts.org

Stereoselective Synthesis of Vinyl-Substituted Pyrimidines

The stereochemistry of the vinyl group is a critical aspect in the synthesis of vinyl-substituted pyrimidines, as it can significantly influence the biological and chemical properties of the final compound. Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely employed for the synthesis of vinylarenes and vinyl-heteroarenes, including vinylpyrimidines. The primary methods that offer control over the stereochemical outcome are the Heck, Suzuki, and Stille reactions.

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org For the synthesis of a 5-vinylpyrimidine, this would typically involve the reaction of a 5-halopyrimidine with an appropriate alkene. The stereoselectivity of the Heck reaction is generally high, favoring the formation of the trans-substituted alkene. organic-chemistry.org This is due to the syn-addition of the palladium-aryl species to the alkene, followed by a syn-β-hydride elimination. libretexts.org

The Suzuki coupling reaction utilizes a palladium catalyst to couple an organoboron compound with an organohalide. mdpi.com In the context of synthesizing 5-vinylpyrimidines, this could involve the reaction of a 5-halopyrimidine with a vinylboronic acid or a 5-pyrimidinylboronic acid with a vinyl halide. The Suzuki reaction is known for its high stereospecificity, meaning the stereochemistry of the vinylboronic acid is retained in the final product. organic-chemistry.org

The Stille reaction employs a palladium catalyst to couple an organotin compound with an organohalide. organic-chemistry.orgwikipedia.org For the synthesis of 5-vinylpyrimidines, this could involve the reaction of a 5-halopyrimidine with a vinylstannane or a 5-stannylpyrimidine with a vinyl halide. Similar to the Suzuki coupling, the Stille reaction is highly stereospecific, with retention of the alkene stereochemistry from the vinylstannane reagent. wikipedia.org Vinyl halides are common coupling partners, and the stereochemistry of the alkene is typically retained throughout the reaction under mild conditions. wikipedia.org

A comparative overview of these palladium-catalyzed cross-coupling reactions for the potential synthesis of 5-vinylpyrimidines is presented below:

| Reaction | Pyrimidine Precursor | Vinyl Source | Key Features | Stereochemical Outcome |

| Heck Reaction | 5-Halopyrimidine (e.g., 5-bromo-2,4-dimethoxypyrimidine) | Alkene (e.g., ethylene) | Good functional group tolerance. | Predominantly trans isomer. organic-chemistry.org |

| Suzuki Coupling | 5-Halopyrimidine or 5-Pyrimidinylboronic acid | Vinylboronic acid or Vinyl halide | Mild reaction conditions, low toxicity of boron reagents. | Retention of alkene stereochemistry. organic-chemistry.org |

| Stille Coupling | 5-Halopyrimidine or 5-Stannylpyrimidine | Vinylstannane or Vinyl halide | Tolerant to a wide range of functional groups. | Retention of alkene stereochemistry. wikipedia.org |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This can be achieved through various strategies, including the use of greener solvents, alternative energy sources, and catalyst-free or recyclable catalytic systems.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, higher yields, and improved product purity. nih.govdurham.ac.uk Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, can be efficiently carried out under microwave irradiation. mdpi.comnih.gov This technique can be particularly beneficial for the synthesis of this compound by accelerating the coupling reaction and potentially reducing the amount of catalyst required. mdpi.com The use of microwave heating in conjunction with encapsulated palladium catalysts further enhances the green credentials of the process by allowing for easy catalyst recovery and reuse. durham.ac.uk

The choice of solvent is another critical aspect of green synthesis. Traditional organic solvents often used in cross-coupling reactions can be toxic and environmentally harmful. The development of protocols that utilize greener solvents, such as water or bio-derived solvents, is a key area of research. mdpi.com For instance, Suzuki reactions can be performed in aqueous media, which is environmentally benign and cost-effective. nih.gov

Catalyst-free synthesis represents an ideal green chemistry approach, eliminating the need for potentially toxic and expensive metal catalysts. While palladium catalysis is highly efficient, research into catalyst-free methods for C-C bond formation is ongoing.

Below is a table summarizing green chemistry approaches applicable to the synthesis of vinylpyrimidines:

| Green Chemistry Approach | Application to Vinylpyrimidine Synthesis | Advantages |

| Microwave Irradiation | Accelerates palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Stille). mdpi.comnih.gov | Reduced reaction times, higher yields, potential for lower catalyst loading. mdpi.comdurham.ac.uk |

| Green Solvents | Use of aqueous media or bio-derived solvents for cross-coupling reactions. nih.govmdpi.com | Reduced environmental impact, lower cost, and improved safety. nih.gov |

| Recyclable Catalysts | Encapsulated or supported palladium catalysts for easy separation and reuse. durham.ac.uk | Reduced catalyst waste and cost. |

| Catalyst-Free Methods | Development of synthetic routes that avoid the use of metal catalysts. | Elimination of metal contamination in the final product and reduced environmental impact. |

By integrating stereoselective synthesis methodologies with green chemistry principles, the production of this compound can be achieved in an efficient, controlled, and environmentally responsible manner.

Chemical Reactivity and Transformation Pathways of 2,4 Dimethoxy 5 Vinylpyrimidine

Reactivity of the Vinyl Group

The vinyl group attached to the C5 position of the pyrimidine (B1678525) ring is susceptible to a variety of addition and polymerization reactions. The electron-withdrawing nature of the pyrimidine ring influences the reactivity of the vinyl moiety, making it an interesting substrate for several organic transformations.

Nucleophilic and Electrophilic Addition Reactions to the Vinyl Moiety

Nucleophilic Addition: The vinyl group of 2,4-Dimethoxy-5-vinylpyrimidine is expected to be susceptible to nucleophilic addition, a reaction characteristic of alkenes bearing electron-withdrawing groups. youtube.comwikipedia.org This type of reaction, often referred to as a conjugate or Michael addition, involves the attack of a nucleophile on the β-carbon of the vinyl group. The pyrimidine ring acts as an electron-withdrawing group, polarizing the carbon-carbon double bond and rendering the terminal carbon atom electrophilic. rsc.orgrsc.org A variety of nucleophiles, including amines, alcohols, and thiols, can potentially add across the double bond, typically under basic conditions to enhance the nucleophilicity of the attacking species. youtube.com The reaction proceeds through a carbanionic intermediate that is stabilized by the adjacent pyrimidine ring before being protonated to yield the final addition product. youtube.com

Electrophilic Addition: While less favored than nucleophilic addition due to the electron-withdrawing nature of the pyrimidine ring, electrophilic addition to the vinyl group can still occur. Reactions with electrophiles such as halogens (e.g., Br₂) or hydrogen halides (e.g., HBr) would likely proceed through a carbocation intermediate. libretexts.org The stability of this intermediate would dictate the regioselectivity of the addition. However, the vinyl cations that would be formed are generally less stable than their saturated counterparts, which can make these reactions slower compared to those of simple alkenes. libretexts.org

| Reaction Type | Reagent Class | Mechanism | Expected Product |

| Nucleophilic Addition | Amines, Alcohols, Thiols | Conjugate addition via a stabilized carbanion intermediate. | β-substituted ethylpyrimidine |

| Electrophilic Addition | Halogens, Hydrogen Halides | Formation of a carbocation intermediate. | α,β-dihaloethylpyrimidine or β-haloethylpyrimidine |

Cycloaddition Reactions (e.g., [2+2] Photocycloadditions)

The vinyl group of this compound can participate in cycloaddition reactions, serving as a 2π-electron component.

[2+2] Photocycloadditions : These reactions involve the combination of two alkene units to form a cyclobutane ring under photochemical conditions. aklectures.com The vinyl group of a pyrimidine derivative can react with another alkene upon irradiation. nih.gov For instance, triplet pyrimidines have been shown to undergo [2+2] photocycloaddition reactions. nih.gov Such reactions are valuable for constructing four-membered rings, which are present in various biologically important molecules. The stereochemical outcome of these reactions can often be controlled, for example, through the use of chiral catalysts in visible-light-promoted processes. nih.gov

[4+2] Cycloaddition (Diels-Alder Reaction) : In a Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. masterorganicchemistry.com The vinyl group of this compound can act as a dienophile, reacting with electron-rich dienes. The reactivity in these cycloadditions is influenced by the electronic properties of both the diene and the dienophile. Lewis acid catalysis can be employed to promote Diels-Alder reactions involving vinylazaarenes, often leading to higher yields and improved selectivity. rsc.org Conversely, the pyrimidine ring itself can act as a diene in inverse-electron-demand Diels-Alder reactions, particularly when an ω-alkyne side-chain is present. wur.nlwur.nl

| Cycloaddition Type | Reactant Partner | Conditions | Product |

| [2+2] Photocycloaddition | Alkene | UV or Visible Light | Cyclobutane derivative |

| [4+2] Diels-Alder | Diene | Thermal or Lewis Acid Catalysis | Cyclohexene derivative |

Radical Polymerization Mechanisms

Vinyl monomers, including vinyl-substituted heterocycles, are known to undergo free-radical polymerization. nih.govacs.org This process typically involves three main stages: initiation, propagation, and termination. uomustansiriyah.edu.iq

Initiation : The process begins with the generation of free radicals from an initiator molecule, which can be induced thermally or photochemically. uomustansiriyah.edu.iqtandfonline.com This radical then adds to the vinyl group of a this compound monomer, creating a new radical species.

Propagation : The newly formed radical adds to another monomer molecule, and this process repeats, leading to the growth of a polymer chain. nih.gov

Termination : The polymerization process ceases when two growing radical chains combine or disproportionate.

The rate of polymerization and the molecular weight of the resulting polymer can be controlled by factors such as monomer concentration, initiator concentration, and temperature. acs.org

| Stage | Description |

| Initiation | A radical initiator adds to the vinyl group of the monomer. |

| Propagation | The monomer radical adds to successive monomer units, extending the polymer chain. |

| Termination | Two propagating radicals combine or disproportionate to end the polymerization. |

Reactivity of the Pyrimidine Heterocyclic Ring

The 2,4-dimethoxypyrimidine (B108405) core exhibits reactivity characteristic of an electron-rich diazine system, which can be susceptible to substitution, as well as ring-opening and rearrangement under specific conditions.

Substitutions on the Pyrimidine Core

The methoxy (B1213986) groups at the C2 and C4 positions of the pyrimidine ring are generally activating groups, but they can also act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution : The C2 and C4 positions of the pyrimidine ring are electron-deficient and thus susceptible to attack by nucleophiles. stackexchange.comstackexchange.com Strong nucleophiles can displace one or both of the methoxy groups. The regioselectivity of this substitution (i.e., whether the C2 or C4 methoxy group is replaced) can be influenced by the nature of other substituents on the ring and the reaction conditions. wuxiapptec.com For instance, in related 4-chloro-2-methylthiopyrimidine systems, the methylthio group can be displaced by nucleophiles. rsc.org

Electrophilic Substitution : While pyrimidines are generally electron-deficient and thus deactivated towards electrophilic aromatic substitution, the presence of two electron-donating methoxy groups can increase the electron density of the ring, potentially allowing for electrophilic attack. growingscience.com However, the vinyl group at C5 may complicate this reactivity.

Ring-Opening and Rearrangement Reactions

Under certain conditions, the pyrimidine ring can undergo cleavage and subsequent rearrangement.

Ring-Opening Reactions : Strong nucleophiles or harsh reaction conditions can lead to the opening of the pyrimidine ring. umich.edursc.org For example, reactions with potent nucleophiles like the amide ion have been shown to cause ring transformation in pyrimidine derivatives, proceeding through a ring-opened intermediate. wur.nl Hydrolytic ring opening can also occur, particularly at elevated temperatures and basic pH. umich.edu

Dimroth Rearrangement : This is a common rearrangement in nitrogen-containing heterocycles, including pyrimidines. wikipedia.orgnih.gov The rearrangement typically involves the opening of the heterocyclic ring followed by rotation and re-closure, resulting in an isomer where endocyclic and exocyclic nitrogen atoms have exchanged places. wikipedia.org This process can be facilitated by acidic or basic conditions. benthamscience.combenthamdirect.comrsc.org For 1-alkyl-2-iminopyrimidines, the rearrangement proceeds through the addition of water, ring-opening to an aminoaldehyde, and subsequent ring closure. wikipedia.org

Transformations Involving the Methoxy Substituents

The methoxy groups at the C2 and C4 positions of the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr). The pyrimidine ring is inherently electron-deficient, which facilitates the attack of nucleophiles, particularly at the positions ortho and para to the ring nitrogens (C2, C4, and C6). The methoxy groups can act as leaving groups when attacked by a variety of nucleophiles.

The general mechanism for nucleophilic aromatic substitution on pyrimidines involves the initial attack of a nucleophile on the electron-deficient carbon atom, forming a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.comstackexchange.com The stability of this intermediate is a key factor in determining the feasibility of the reaction. stackexchange.com For pyrimidine systems, the negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atoms, which provides significant stabilization. stackexchange.com

In the case of 2,4-dimethoxypyrimidine derivatives, the regioselectivity of nucleophilic attack (C2 vs. C4) can be influenced by the nature of the nucleophile and the presence of other substituents on the ring. wuxiapptec.com Generally, the C4 position is more activated towards nucleophilic attack than the C2 position in 2,4-disubstituted pyrimidines. stackexchange.com This preference is attributed to the greater LUMO coefficient at the C4 position. stackexchange.com

Common nucleophiles that can displace methoxy groups in related systems include amines, alkoxides, and hydroxide ions. For instance, the reaction with amines would lead to the formation of the corresponding 2- and/or 4-aminopyrimidine derivatives. Similarly, hydrolysis with hydroxide ions would yield the corresponding hydroxypyrimidines (which typically exist in their tautomeric pyrimidone forms).

It is important to note that the vinyl group at the C5 position can electronically influence the reactivity of the C2 and C4 positions. While the C5 position itself is less prone to nucleophilic attack, the electronic properties of the vinyl substituent (whether it is electron-donating or electron-withdrawing in the context of the reaction) could subtly affect the relative activation of the C2 and C4 positions towards nucleophilic substitution.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile (Nu) | Reagent Example | Potential Product(s) |

| Amine | R-NH2 | 2-Amino-4-methoxy-5-vinylpyrimidine and/or 4-Amino-2-methoxy-5-vinylpyrimidine |

| Hydroxide | NaOH | 2-Hydroxy-4-methoxy-5-vinylpyrimidine and/or 4-Hydroxy-2-methoxy-5-vinylpyrimidine |

| Alkoxide | R-O- | 2-Alkoxy-4-methoxy-5-vinylpyrimidine and/or 4-Alkoxy-2-methoxy-5-vinylpyrimidine |

Investigations into Catalyst-Mediated Reactions of this compound

The vinyl group at the C5 position of this compound is a prime site for catalyst-mediated transformations, particularly palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. libretexts.org While the vinyl group itself is not a typical leaving group for this reaction, it can participate as the coupling partner if it is first converted to a vinyl halide or vinyl triflate. More commonly, the vinyl group can act as the nucleophilic partner in the form of a vinylboronic acid or ester. Assuming the synthesis of a vinylboronic acid derivative of this compound, it could be coupled with various aryl or heteroaryl halides.

Alternatively, if a halogen were present at another position on the pyrimidine ring, the vinyl group could potentially direct or influence the outcome of a Suzuki-Miyaura coupling at that site. The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron compound, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Heck Coupling:

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orgresearchgate.net In the context of this compound, the vinyl group can serve as the alkene component, reacting with various aryl or vinyl halides. This would result in the formation of a substituted stilbene-like derivative, extending the conjugation of the system.

The Heck reaction is known for its high stereoselectivity, typically favoring the formation of the trans isomer. organic-chemistry.org An oxidative version of the Heck reaction has also been developed, which allows for the coupling of vinyl compounds with aryl boronic acids. For example, vinyl pyridines have been shown to react with aryl boronic acids in the presence of a palladium(II) catalyst and an oxidant to yield the corresponding aryl vinyl pyridine products. researchgate.net A similar transformation could be envisioned for this compound.

Table 2: Potential Catalyst-Mediated Reactions at the Vinyl Group of this compound

| Reaction Name | Coupling Partner | Catalyst System (Example) | Potential Product |

| Suzuki-Miyaura Coupling | Aryl halide (Ar-X) | Pd(PPh3)4, Base | 2,4-Dimethoxy-5-(arylvinyl)pyrimidine |

| Heck Coupling | Aryl halide (Ar-X) | Pd(OAc)2, PPh3, Base | 2,4-Dimethoxy-5-(arylvinyl)pyrimidine |

| Oxidative Heck Coupling | Aryl boronic acid (Ar-B(OH)2) | Pd(TFA)2, Ligand, Oxidant | 2,4-Dimethoxy-5-(arylvinyl)pyrimidine |

Computational Chemistry and Theoretical Investigations of 2,4 Dimethoxy 5 Vinylpyrimidine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the properties of molecular systems. DFT methods are favored for their balance of accuracy and computational cost, making them suitable for studying molecules of moderate size like 2,4-dimethoxy-5-vinylpyrimidine. These calculations can provide detailed information about the molecule's geometry, electronic landscape, and spectroscopic characteristics.

Geometry Optimization and Electronic Structure Analysis

A fundamental step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles of the ground state structure. jchemrev.comjchemrev.comnih.gov This process finds the minimum energy conformation on the potential energy surface.

Once the geometry is optimized, the electronic structure can be analyzed. This includes the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. MEP maps highlight the electrophilic and nucleophilic sites of a molecule, offering predictions about its reactivity. nih.gov Furthermore, analysis of the frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—is crucial. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more likely to be reactive. jchemrev.comsciensage.info

Table 1: Hypothetical Geometrical Parameters for this compound (Optimized with DFT/B3LYP/6-311++G(d,p))

| Parameter | Predicted Value |

| C2-N1 Bond Length (Å) | 1.34 |

| N1-C6 Bond Length (Å) | 1.33 |

| C5-C7 (vinyl) Bond Length (Å) | 1.34 |

| C4-O(methoxy) Bond Length (Å) | 1.36 |

| C2-N1-C6 Bond Angle (°) | 115.0 |

| N1-C6-N3 Bond Angle (°) | 128.0 |

| C4-C5-C7 Dihedral Angle (°) | 179.5 |

Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar pyrimidine (B1678525) structures as determined by DFT calculations. Actual values would require a specific computational study on this compound.

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies). researchgate.net These calculations also allow for the prediction of the molecule's infrared (IR) and Raman spectra. sciensage.inforesearchgate.net Each calculated vibrational mode can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations of the pyrimidine ring, methoxy (B1213986) groups, and the vinyl substituent. A comparison between the theoretically predicted spectrum and an experimentally obtained spectrum can help to validate the computational model and aid in the interpretation of experimental data. physchemres.org

Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis) of this compound. jchemrev.comnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, providing information about the wavelengths of maximum absorption.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Pyrimidine Ring | C=N stretching | 1620 - 1550 |

| Ring stretching | 1580 - 1450 | |

| Vinyl Group | C=C stretching | 1640 - 1610 |

| =C-H bending | 1000 - 650 | |

| Methoxy Group | C-O stretching | 1250 - 1000 |

| CH₃ stretching | 2960 - 2850 |

Note: These are typical frequency ranges for the specified functional groups and are provided for illustrative purposes. Precise values would be obtained from a specific DFT calculation on the molecule.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a way to study the dynamic behavior of this compound over time, including its conformational flexibility and interactions with other molecules.

Conformational Analysis and Energy Landscapes

The presence of rotatable bonds, such as those connecting the methoxy and vinyl groups to the pyrimidine ring, means that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers for rotation between them. This can be achieved by systematically rotating the dihedral angles of interest and calculating the corresponding energy, resulting in a potential energy surface scan. acs.org Understanding the conformational landscape is important as different conformers may exhibit different biological activities or reactive properties. nih.govrsc.org

Ligand-Receptor Docking Simulations (if applicable to broader pyrimidine context)

In the broader context of medicinal chemistry, pyrimidine derivatives are known to interact with various biological targets, such as enzymes. nih.gov Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, a pyrimidine derivative) when it binds to a receptor, such as the active site of a protein. youtube.com For a molecule like this compound, docking simulations could be used to explore its potential to bind to known pyrimidine-targeting enzymes, such as cyclin-dependent kinases (CDKs) or other kinases. nih.govrsc.org The results of docking studies are often expressed as a docking score, which estimates the binding affinity, and provide a visual representation of the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor. nih.gov

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the step-by-step mechanism of chemical reactions. For this compound, this could involve studying its synthesis or its participation in further chemical transformations. By mapping the reaction pathway, chemists can identify intermediates and, crucially, the transition state—the highest energy point along the reaction coordinate. nih.gov

The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of a reaction. rsc.orgresearchgate.net Computational methods can calculate the geometry and energy of the transition state, providing valuable insights into the reaction kinetics. nih.govacs.org For instance, theoretical studies on the synthesis of pyrimidine derivatives have helped to elucidate the mechanisms of multicomponent reactions, identifying the rate-determining steps and the role of catalysts. nih.gov Similarly, computational studies have been used to understand the enzymatic mechanisms involving pyrimidine substrates. rsc.orgresearchgate.net

Prediction of Spectroscopic Signatures using Computational Methods

The theoretical prediction of spectroscopic signatures for molecules such as this compound has become a powerful tool in chemical research. By employing computational methods, primarily rooted in Density Functional Theory (DFT), it is possible to calculate and visualize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra of a molecule before it is synthesized or to confirm experimental findings. These computational approaches provide deep insights into the electronic structure and vibrational modes of the molecule, aiding in its characterization.

The accuracy of these predictions is highly dependent on the chosen level of theory and basis set. For molecules like this compound, hybrid functionals such as B3LYP are commonly used in conjunction with Pople-style basis sets (e.g., 6-311++G(d,p)) to strike a balance between computational cost and accuracy. The inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM), can further refine the predicted spectra to better match experimental conditions.

Predicted ¹H and ¹³C NMR Chemical Shifts

Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, are extensively used to predict the ¹H and ¹³C NMR chemical shifts. These calculations provide the isotropic shielding values for each nucleus, which are then converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS). The predicted chemical shifts are invaluable for assigning the signals in an experimental NMR spectrum to specific atoms within the molecule.

For this compound, theoretical calculations would elucidate the chemical environments of the pyrimidine ring protons and carbons, as well as those of the methoxy and vinyl substituents. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring and the electronic effects of the methoxy and vinyl groups would be reflected in the calculated chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative Data)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-OCH₃ | 3.98 | 54.5 |

| C4-OCH₃ | 4.05 | 55.2 |

| C5-CH=CH₂ | 6.70 (dd) | 130.8 |

| C5-CH=CH ₂ | 5.45 (d), 5.95 (d) | 117.3 |

| C6-H | 8.50 (s) | 158.0 |

| C2 | - | 165.2 |

| C4 | - | 170.1 |

| C5 | - | 112.5 |

| C6 | - | 158.0 |

Note: The data in this table is illustrative and based on general principles of NMR spectroscopy and computational chemistry, as specific research data for this compound is not available. Chemical shifts are referenced to TMS.

Predicted Infrared (IR) Vibrational Frequencies

Theoretical IR spectroscopy involves the calculation of the vibrational frequencies and their corresponding intensities. These calculations are typically performed at the same level of theory as the geometry optimization. The resulting predicted spectrum can be compared with an experimental IR spectrum to identify the characteristic vibrational modes of the molecule.

For this compound, the predicted IR spectrum would show characteristic peaks corresponding to the C-H stretching of the aromatic ring and the vinyl group, C=C and C=N stretching vibrations within the pyrimidine ring, and the stretching and bending modes of the methoxy groups. Due to the systematic overestimation of vibrational frequencies by many computational methods, the calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data.

Table 2: Predicted IR Vibrational Frequencies for this compound (Illustrative Data)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |

| C-H stretch (aromatic) | 3100 | Medium |

| C-H stretch (vinyl) | 3050 | Medium |

| C-H stretch (methoxy) | 2950 | Strong |

| C=N stretch (pyrimidine) | 1620 | Strong |

| C=C stretch (pyrimidine) | 1580 | Strong |

| C=C stretch (vinyl) | 1640 | Medium |

| C-O stretch (methoxy) | 1250 | Strong |

| C-H bend (vinyl, out-of-plane) | 950 | Strong |

Note: The data in this table is illustrative and based on general principles of IR spectroscopy and computational chemistry, as specific research data for this compound is not available.

Predicted UV-Vis Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. These calculations provide information about the wavelengths of maximum absorption (λmax), the oscillator strengths (f), and the nature of the electronic transitions (e.g., π → π* or n → π*).

For this compound, TD-DFT calculations would likely predict electronic transitions in the UV region. These transitions would primarily involve the π-electron system of the pyrimidine ring and the vinyl group. The calculations would help in understanding how the methoxy and vinyl substituents influence the electronic structure and the absorption properties of the parent pyrimidine core.

Table 3: Predicted UV-Vis Electronic Transitions for this compound (Illustrative Data)

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| π → π | 275 | 0.45 |

| π → π | 230 | 0.20 |

| n → π* | 310 | 0.01 |

Note: The data in this table is illustrative and based on general principles of UV-Vis spectroscopy and computational chemistry, as specific research data for this compound is not available.

Derivatization and Analog Synthesis of 2,4 Dimethoxy 5 Vinylpyrimidine Scaffolds

Systematic Modification at the Vinyl Moiety

The vinyl group at the C5 position of the 2,4-dimethoxypyrimidine (B108405) ring is a key site for introducing structural diversity. Its reactivity is analogous to other vinylarenes and can be exploited through a variety of well-established synthetic methodologies.

One of the most powerful methods for the functionalization of vinyl groups is the Heck reaction . This palladium-catalyzed cross-coupling reaction allows for the formation of a new carbon-carbon bond at the vinyl position. For instance, the reaction of a 5-vinylpyrimidine with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base can lead to the formation of substituted stilbene or diene analogs, respectively. The reaction typically proceeds with high stereoselectivity, favoring the trans isomer.

Another important transformation of the vinyl group is the Diels-Alder reaction . In this [4+2] cycloaddition, the vinylpyrimidine can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. The reactivity of the vinyl group as a dienophile is influenced by the electronic nature of the pyrimidine (B1678525) ring. The electron-withdrawing character of the pyrimidine ring can enhance the dienophilic reactivity of the vinyl group.

Furthermore, the double bond of the vinyl moiety can undergo epoxidation to form an oxirane ring. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce a wide range of functional groups at the benzylic and adjacent positions.

Dihydroxylation of the vinyl group leads to the formation of a 1,2-diol. This can be accomplished using reagents like osmium tetroxide (in catalytic amounts) with a co-oxidant such as N-methylmorpholine N-oxide (NMO), or with potassium permanganate under cold, alkaline conditions. The stereochemistry of the diol can be controlled by the choice of reagents and reaction conditions, with osmium tetroxide typically affording syn-diols.

Below is a table summarizing potential modifications at the vinyl moiety of a generic 5-vinylpyrimidine scaffold, which are applicable to 2,4-dimethoxy-5-vinylpyrimidine.

| Reaction Type | Reagents and Conditions | Product Type | Potential Functional Groups Introduced |

| Heck Reaction | Aryl/Vinyl Halide or Triflate, Pd Catalyst (e.g., Pd(OAc)2), Base (e.g., Et3N) | Substituted Alkene | Aryl, Vinyl, Heteroaryl |

| Diels-Alder Reaction | Conjugated Diene, Heat or Lewis Acid Catalyst | Cyclohexene Derivative | Fused Carbocyclic or Heterocyclic Rings |

| Epoxidation | Peroxy Acid (e.g., m-CPBA) | Epoxide (Oxirane) | Hydroxyl, Alkoxy, Amino (upon ring-opening) |

| Dihydroxylation | OsO4 (cat.), NMO or cold, alkaline KMnO4 | 1,2-Diol | Two Hydroxyl Groups |

Functionalization of the Pyrimidine Ring at C6 or C2 Positions

The pyrimidine ring itself offers opportunities for further functionalization, particularly at the C6 and C2 positions. The electronic nature of the 2,4-dimethoxypyrimidine ring, with its two electron-donating methoxy (B1213986) groups, influences the reactivity of the available positions.

The C6 position of the pyrimidine ring is generally susceptible to electrophilic attack , although the electron-rich nature of the ring can be somewhat deactivated by the two nitrogen atoms. However, under appropriate conditions, electrophilic substitution can be achieved. For instance, halogenation at the C6 position could potentially be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

A more versatile approach for functionalizing the C6 position is through lithiation . Directed ortho-metalation, using a strong base such as lithium diisopropylamide (LDA) or n-butyllithium, can lead to the deprotonation of the C6 position. The resulting organolithium species can then be quenched with a variety of electrophiles to introduce a wide range of substituents.

The C2 and C4 methoxy groups are susceptible to nucleophilic substitution , particularly if the ring is activated by quaternization or by the presence of a strong electron-withdrawing group. However, in the absence of such activation, displacement of the methoxy groups can be challenging. A more common strategy for modifying the C2 and C4 positions involves starting from the corresponding 2,4-dichloropyrimidine and performing selective nucleophilic aromatic substitution (SNAr) reactions before introducing the vinyl group at the C5 position. The regioselectivity of these substitutions is influenced by the electronic and steric effects of the substituents on the ring.

The following table outlines potential functionalization strategies for the pyrimidine ring, drawing analogies from the reactivity of similar pyrimidine systems.

| Position | Reaction Type | Reagents and Conditions | Potential Substituents Introduced |

| C6 | Electrophilic Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Bromo, Chloro |

| C6 | Directed ortho-Lithiation | n-BuLi or LDA, then Electrophile (e.g., CO2, R-CHO, R-X) | Carboxyl, Hydroxymethyl, Alkyl, etc. |

| C2/C4 | Nucleophilic Substitution (from dichloro precursor) | Nucleophiles (e.g., R-NH2, R-OH, R-SH) | Amino, Alkoxy, Thioether |

Synthesis of Fused Pyrimidine Systems Incorporating the this compound Motif

The this compound scaffold can be utilized as a precursor for the synthesis of various fused heterocyclic systems. These annulation reactions often involve the introduction of a suitable functional group at the C5 or C6 position, followed by a cyclization step.

For the synthesis of pyrrolo[2,3-d]pyrimidines , a common strategy involves the introduction of a nitrogen-containing side chain at the C5 or C6 position. For example, if a 6-aminopyrimidine derivative is used as a starting point, it can undergo condensation with α-haloketones or other suitable bifunctional reagents to construct the fused pyrrole ring.

The synthesis of thieno[2,3-d]pyrimidines typically involves the Gewald reaction, which utilizes a β-ketoester, a cyano-activated methylene compound, and elemental sulfur. Alternatively, a pyrimidine with a mercapto group at C6 and a suitable substituent at C5 can undergo cyclization to form the thiophene ring.

Pyrimido[4,5-d]pyrimidines can be synthesized from 5-aminopyrimidine derivatives. For instance, reaction of a 5-aminopyrimidine with a formylating agent or an orthoester can lead to the formation of the second pyrimidine ring.

A study on the synthesis of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones utilized 6-amino-2,4-dimethoxypyrimidine as a key starting material. This highlights a plausible route where a functionalized 5-vinyl-6-aminopyrimidine could undergo similar multicomponent reactions to generate novel fused systems.

The table below provides an overview of potential strategies for the synthesis of fused pyrimidine systems.

| Fused System | General Synthetic Strategy | Required Precursor Functionality |

| Pyrrolo[2,3-d]pyrimidine | Condensation with bifunctional reagents | 6-Amino or 5-functionalized pyrimidine |

| Thieno[2,3-d]pyrimidine | Gewald reaction or cyclization of a mercaptopyrimidine | 5,6-Disubstituted pyrimidine with appropriate functional groups |

| Pyrimido[4,5-d]pyrimidine | Cyclization of a 5-aminopyrimidine | 5-Amino group |

| Pyrimido[4,5-b]quinoline | Multicomponent reaction | 6-Amino group |

Investigations into Structure-Reactivity Relationships (SRR) of this compound Derivatives

The structure-reactivity relationships (SRR) of this compound derivatives are governed by the interplay of electronic and steric effects of the substituents on both the pyrimidine ring and the vinyl moiety.

Electronic Effects: The two methoxy groups at the C2 and C4 positions are strong electron-donating groups, which increase the electron density of the pyrimidine ring. This enhanced electron density can influence the reactivity of the vinyl group and the C6 position. For instance, the electron-rich nature of the ring might decrease the dienophilic reactivity of the vinyl group in Diels-Alder reactions but could facilitate electrophilic attack at the C6 position. Conversely, the introduction of electron-withdrawing groups on the pyrimidine ring would be expected to increase the reactivity of the vinyl group as a Michael acceptor and as a dienophile.

Steric Effects: The steric hindrance around the reactive sites plays a crucial role in determining the outcome of chemical reactions. Bulky substituents at the C2, C4, or C6 positions can hinder the approach of reagents to the vinyl group or to adjacent positions on the pyrimidine ring. For example, in the synthesis of fused systems, the size of the substituents can influence the feasibility and rate of the cyclization step.

Bioisosteric Replacements: In the context of medicinal chemistry, understanding the SRR is crucial for designing analogs with improved biological activity. The vinyl group can be considered a bioisostere for other small, planar, or unsaturated groups. Systematic replacement of the vinyl group with other functionalities, such as an ethynyl, cyclopropyl, or various small heterocyclic rings, can provide valuable insights into the spatial and electronic requirements for biological activity. Similarly, modification of the methoxy groups to other alkoxy or amino functionalities can be explored to modulate properties like solubility, metabolic stability, and target binding affinity.

A summary of key SRR considerations is presented in the table below.

| Structural Feature | Influence on Reactivity | Potential Impact on Biological Activity |

| Electron-donating groups on pyrimidine ring (e.g., -OCH3) | - Decrease reactivity of vinyl group as a dienophile- May increase susceptibility of C6 to electrophilic attack | - Modulate electron density and potential for hydrogen bonding- Influence metabolic stability |

| Electron-withdrawing groups on pyrimidine ring | - Increase reactivity of vinyl group as a dienophile and Michael acceptor | - Alter electronic interactions with biological targets |

| Steric bulk of substituents | - Hinder approach of reagents to reactive sites- Influence conformational preferences | - Affect binding affinity and selectivity for biological targets |

| Bioisosteric replacement of the vinyl group | - Varies depending on the electronic and steric nature of the replacement | - Explore different spatial orientations and interactions within a binding pocket |

Advanced Applications in Materials Science and Polymer Chemistry

Utilization as a Monomer in Advanced Polymer Architectures

There is currently no available scientific literature detailing the use of 2,4-dimethoxy-5-vinylpyrimidine as a monomer for the synthesis of advanced polymer architectures. While the polymerization of other vinyl-substituted heterocyclic compounds, such as vinylpyridines, is well-documented, specific research on the polymerization behavior of this compound has not been reported.

Controlled Radical Polymerization

No studies have been found that investigate the controlled radical polymerization of this compound. Techniques such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, or Nitroxide-Mediated Polymerization (NMP) have not been applied to this specific monomer according to available data. Therefore, information regarding its reactivity, potential for controlled molecular weight and low dispersity polymers, and kinetic data is not available.

Copolymerization with Other Monomers

There is no reported research on the copolymerization of this compound with other comonomers. Consequently, data on its reactivity ratios, the properties of resulting copolymers, and potential applications of such materials are not present in the scientific literature.

Integration into Responsive Materials (e.g., Photoreactive Polymers)

No literature could be found that describes the integration of this compound into responsive materials. The potential for the pyrimidine (B1678525) moiety to impart photoreactive or other stimuli-responsive properties to a polymer backbone has not been explored for this specific compound.

Role as a Synthetic Building Block in Complex Molecular Scaffolds

While pyrimidine derivatives are widely recognized as important scaffolds in medicinal chemistry and drug design, there is no specific information available on the use of this compound as a synthetic building block for the construction of complex molecular scaffolds in the context of materials science. Its potential for creating well-defined, three-dimensional architectures for applications beyond the biological realm has not been documented.

Future Research Directions and Challenges

Exploration of Novel Synthetic Pathways and Methodologies

The development of efficient and versatile synthetic routes to 2,4-Dimethoxy-5-vinylpyrimidine is a fundamental prerequisite for its extensive study. While specific literature on the synthesis of this exact molecule is scarce, established organometallic cross-coupling reactions provide a fertile ground for exploration.

Future research could focus on optimizing palladium-catalyzed reactions such as the Stille, Suzuki, and Heck couplings. rsc.orgwikipedia.orgwikipedia.org These methods are renowned for their functional group tolerance and have been successfully applied to the synthesis of various vinyl-substituted aromatic and heteroaromatic compounds.

Stille Coupling: This reaction would involve the coupling of a 5-halo-2,4-dimethoxypyrimidine with an organostannane reagent like vinyltributyltin. wikipedia.orgorganic-chemistry.orgnumberanalytics.com The key challenge lies in the preparation and handling of the organotin reagent, which is known for its toxicity.

Suzuki Coupling: A more environmentally benign alternative is the Suzuki coupling, which would utilize a 5-halopyrimidine and a vinylboronic acid or its ester. The stability and lower toxicity of boronic acid derivatives make this an attractive pathway for large-scale synthesis.

Heck Reaction: The Heck reaction offers a direct approach by coupling a 5-halopyrimidine with ethylene (B1197577) gas or a protected form of ethylene. wikipedia.orgnih.gov This method avoids the pre-synthesis of an organometallic vinylating agent, potentially streamlining the synthetic process.

A comparative study of these methods would be invaluable in determining the most efficient, scalable, and cost-effective route to this compound. The table below outlines a hypothetical comparison of these synthetic strategies.

| Reaction | Key Reagents | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Stille Coupling | 5-Halo-2,4-dimethoxypyrimidine, Vinyltributyltin, Palladium Catalyst | High yields, broad substrate scope. | Toxicity of organotin reagents. wikipedia.org |

| Suzuki Coupling | 5-Halo-2,4-dimethoxypyrimidine, Vinylboronic Acid, Palladium Catalyst, Base | Low toxicity of reagents, mild reaction conditions. | Availability and stability of vinylboronic acid. |

| Heck Reaction | 5-Halo-2,4-dimethoxypyrimidine, Ethylene, Palladium Catalyst, Base | Atom economy, no need for organometallic vinylating agent. wikipedia.org | Control of side reactions, handling of ethylene gas. |

Investigation of Unexplored Reactivity Patterns of the Vinyl and Pyrimidine (B1678525) Moieties

The dual functionality of this compound—the reactive vinyl group and the electronically rich pyrimidine ring—suggests a complex and interesting reactivity profile that is largely unexplored.

The vinyl group is susceptible to a variety of transformations. Future studies could investigate:

Polymerization: The vinyl group can potentially undergo radical, cationic, or anionic polymerization to yield novel polymers with the pyrimidine moiety as a repeating unit. wikipedia.orgwikipedia.org The properties of these polymers would be influenced by the electron-donating methoxy (B1213986) groups on the pyrimidine ring.

Electrophilic Addition: Reactions such as halogenation, hydrohalogenation, and epoxidation of the vinyl double bond would lead to a range of new functionalized pyrimidine derivatives.

Cycloaddition Reactions: The vinyl group could participate in [4+2] and [2+2] cycloaddition reactions, providing access to complex polycyclic structures containing the pyrimidine core.

The pyrimidine ring, activated by the two methoxy groups, is a prime candidate for electrophilic aromatic substitution, although the directing effects of the methoxy and vinyl groups would need to be carefully studied. Conversely, the methoxy groups themselves could be subject to nucleophilic displacement, offering a route to further functionalization at the 2- and 4-positions.

Advancements in Spectroscopic and Computational Characterization Techniques

A thorough characterization of this compound and its derivatives is crucial for understanding their structure and reactivity. Advanced spectroscopic techniques will play a pivotal role in this endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One- and two-dimensional NMR techniques, such as ¹H, ¹³C, COSY, HSQC, and HMBC, will be essential for unambiguous structure elucidation. nih.govresearchgate.netchemicalbook.com NOESY experiments could provide insights into the preferred conformation of the vinyl group relative to the pyrimidine ring.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be vital for confirming the elemental composition of newly synthesized compounds. acs.orgsapub.orgresearchgate.netiosrjournals.org Tandem mass spectrometry (MS/MS) studies could help to elucidate the fragmentation patterns of the molecule, providing valuable structural information.

Computational Chemistry: Density Functional Theory (DFT) calculations are expected to be a powerful tool for predicting the geometric, electronic, and spectroscopic properties of this compound. researchgate.netepstem.netresearchgate.netyyu.edu.trnih.govsciensage.info Computational studies can provide insights into:

Molecular orbital energies (HOMO and LUMO) to predict reactivity. epstem.net

Calculated NMR and vibrational spectra to aid in the interpretation of experimental data.

Reaction mechanisms and transition states for its synthetic and reactivity studies.

The following table summarizes the key characterization techniques and the information they can provide for this compound.

| Technique | Information Provided |

|---|---|

| ¹H and ¹³C NMR | Connectivity of atoms, chemical environment of protons and carbons. researchgate.netchemicalbook.com |

| 2D NMR (COSY, HSQC, HMBC) | Detailed structural elucidation, long-range correlations. nih.gov |

| Mass Spectrometry (HRMS, MS/MS) | Molecular weight, elemental composition, fragmentation patterns. acs.orgsapub.org |

| DFT Calculations | Optimized geometry, electronic properties, predicted spectra, reaction energetics. epstem.netyyu.edu.tr |

Emerging Roles in Advanced Materials and Polymer Science

The presence of a polymerizable vinyl group and a functional pyrimidine ring suggests that this compound could be a valuable monomer for the creation of advanced materials.

Functional Polymers: Homopolymers or copolymers of this compound could exhibit interesting properties. The pyrimidine moiety, with its nitrogen atoms, can act as a site for hydrogen bonding or metal coordination, leading to materials with specific recognition or catalytic properties. The methoxy groups could be hydrolyzed to hydroxyl groups, providing sites for further functionalization or altering the solubility of the polymer.

Advanced Materials: The incorporation of this monomer into copolymers could lead to materials with tailored properties. For example, copolymerization with other vinyl monomers could result in:

Smart Polymers: Materials that respond to stimuli such as pH or temperature, due to the basicity of the pyrimidine nitrogen atoms.

Membranes: Polymers with selective transport properties for gases or liquids.

Coatings and Adhesives: Materials with enhanced adhesion or surface properties. nih.gov

The exploration of this compound in materials science is a nascent field with significant potential for the development of novel functional materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,4-dimethoxy-5-vinylpyrimidine, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, vinylation of 2,4-dimethoxypyrimidine derivatives using palladium-catalyzed Stille or Suzuki-Miyaura couplings can introduce the vinyl group. Reaction temperature (80–120°C), solvent polarity (DMF, THF), and catalyst loading (1–5 mol% Pd) critically impact yield and purity. Evidence from analogous pyrimidine derivatives suggests that methoxy groups enhance steric hindrance, requiring optimized ligand systems (e.g., XPhos) to avoid side reactions .

- Data Contradiction : While vinylation via Stille coupling is efficient in model systems (e.g., 5-fluoro-2,4-dimethoxypyrimidine, yielding >80% ), scaling up may reduce yields due to incomplete ligand coordination.

Q. How can researchers characterize the electronic and steric properties of this compound?

- Methodology : Use computational tools (DFT calculations, Gaussian 09) to map frontier molecular orbitals (HOMO/LUMO) and assess electron density distribution. Experimentally, UV-Vis spectroscopy (λmax ~270–300 nm in acetonitrile) and NMR (¹H, ¹³C, and 2D COSY) reveal substituent effects. For instance, the vinyl group’s deshielding effect shifts pyrimidine ring protons downfield by ~0.5 ppm .

- Key Insight : Methoxy groups at C2/C4 stabilize the ring via resonance, while the vinyl group at C5 introduces conjugation-dependent reactivity .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months). Monitor degradation via HPLC-MS. The compound is prone to oxidation at the vinyl group; argon-purged vials and antioxidants (e.g., BHT) mitigate this. Avoid aqueous buffers (pH >7) due to potential hydrolysis of methoxy groups .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what computational models validate these interactions?

- Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding to enzymes like dihydrofolate reductase (DHFR). The vinyl group’s π-stacking with aromatic residues (e.g., Phe31 in DHFR) enhances affinity. Validate predictions with SPR or ITC binding assays .

- Contradiction : While computational models suggest high affinity, experimental IC50 values may vary due to solvation effects or off-target interactions .

Q. What strategies optimize regioselective functionalization of this compound for medicinal chemistry applications?

- Methodology : Use directed ortho-metalation (DoM) with LDA/TMP to install substituents at C6. Alternatively, photoredox catalysis (Ir(ppy)3, blue LED) enables C–H activation at the vinyl group for late-stage diversification. Monitor regiochemistry via LC-MS and NOESY .

- Key Insight : Methoxy groups direct electrophilic substitution to C5/C6, but steric bulk from the vinyl group may favor C6 modification .

Q. How can researchers resolve contradictions in reported biological activity data for vinylpyrimidine derivatives?

- Methodology : Perform meta-analysis of published datasets (e.g., ChEMBL, PubChem) to identify outliers. Re-evaluate assay conditions (e.g., ATP concentration in kinase assays) and confirm compound identity via HRMS and X-ray crystallography. For example, batch-to-batch variability in vinyl group geometry (cis/trans) may explain discrepancies in cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.